N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
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Description
Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important . Being a heterocyclic compound, benzoxazole finds use in research as a starting material for the synthesis of larger, usually bioactive structures .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves straightforward chemistry without any quantitative chromatographic separations . The amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group has been reported to result in good antimalarial activity .Molecular Structure Analysis
Benzoxazole has a benzene-fused oxazole ring structure . Its aromaticity makes it relatively stable, although as a heterocycle, it has reactive sites which allow for functionalization .Chemical Reactions Analysis
Benzoxazole derivatives have been found to show promising biological screening data . For example, the chloroacetyl functionalization of benzoxazolyl aniline serves as a good early goal for constructing and synthesizing new antimicrobial and antiprotozoal agents .Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can vary widely. Benzoxazole itself is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C . It is insoluble in water .Mechanism of Action
While the specific mechanism of action for “N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide” is not available, benzoxazole derivatives are known to have a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, and others .
Safety and Hazards
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O5/c1-4-31-22-13-16(14-23(32-5-2)24(22)33-6-3)25(30)28-17-11-12-19(27)18(15-17)26-29-20-9-7-8-10-21(20)34-26/h7-15H,4-6H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPJPANBFNIWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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